N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with various sulfonamide derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Zolpidem: A medication used for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is unique due to its specific structural features and the presence of both dimethyl and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17N3O2S/c1-12-7-8-19-11-15(17-16(19)9-12)13-5-4-6-14(10-13)22(20,21)18(2)3/h4-11H,1-3H3 |
InChI Key |
JHKAGWJMLHJQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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